molecular formula C17H13N3O B7532531 N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide

N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide

Cat. No. B7532531
M. Wt: 275.30 g/mol
InChI Key: PCAYFNSWGICTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide, also known as EIPA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EIPA is a small molecule inhibitor that has been found to modulate various cellular processes, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide exerts its effects by inhibiting various cellular processes, including ion transport and enzyme activity. It has been found to inhibit the activity of the sodium-hydrogen exchanger, which regulates the pH of cells. N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide also inhibits the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in various signaling pathways. These activities make N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide a potent modulator of cellular processes, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has been found to modulate various cellular processes, including ion transport and enzyme activity. It has been found to inhibit the activity of the sodium-hydrogen exchanger, which regulates the pH of cells. N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide also inhibits the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in various signaling pathways. These activities make N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide a potent modulator of cellular processes, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide also has some limitations. It has been found to have low solubility in water, which can limit its use in certain experiments. It also has limited bioavailability, which can limit its use in vivo.

Future Directions

There are several future directions for the study of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide. One potential direction is the further optimization of its synthesis to achieve higher yields and purity. Another direction is the development of more potent analogs of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide involves the reaction of 3-ethynylaniline with 3-bromoacetophenone, followed by a cyclization reaction with hydrazine hydrate. The resulting compound is then further modified to obtain N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide. The synthesis of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for further scientific research.

Scientific Research Applications

N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of various ion channels, including the sodium-hydrogen exchanger, which plays a crucial role in regulating the pH of cells. N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has also been found to inhibit the activity of various enzymes, including phospholipase C and phosphatidylinositol 3-kinase. These activities make N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.

properties

IUPAC Name

N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-2-12-6-5-7-13(10-12)18-17(21)11-16-14-8-3-4-9-15(14)19-20-16/h1,3-10H,11H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAYFNSWGICTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CC2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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